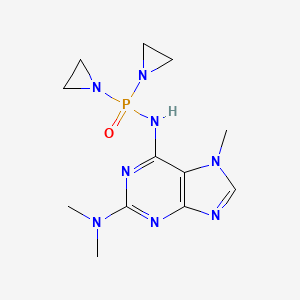
Pumitepa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pumitepa is a thiotepa derivative with potential antineoplastic alkylating activity. Although the exact mechanism of action of pumitepa has yet to be fully elucidated, this agent appears to work through alkylation, thereby causing DNA damage and cell cycle arrest.
Scientific Research Applications
Alkylating Antineoplastic Activity
Pumitepa, a derivative of thiotepa, exhibits potential as an antineoplastic alkylating agent. Its exact mechanism of action is not fully understood, but it appears to function through alkylation, causing DNA damage and cell cycle arrest (Definitions, 2020).
Role in Public Understanding of Science
Pumitepa's development and application demonstrate the importance of the public understanding of science (PUS). PUS is vital for societal acceptance and ethical considerations of new scientific developments, including medical treatments like Pumitepa. The role of experts in public debate and the representation of scientific advancements in media are crucial elements in this context (A. Miah, 2005).
Ethical Considerations in Scientific Research
The ethical aspects of scientific research, including drug development, are a growing concern. Engaging the public in ethical discussions, particularly in fields like genetics and biotechnology where drugs like Pumitepa are developed, is essential. This engagement helps in addressing issues related to the societal impact and moral implications of such treatments (A. Miah, 2005).
Impact on Scientific Inquiry and Evolution
The research and development of drugs like Pumitepa contribute to the evolution of scientific inquiry. Understanding the processes, methodologies, and public engagement in science helps in advancing scientific knowledge and its application in fields like oncology (B. Crawford et al., 2005).
Community-Based Participatory Research
The development of drugs such as Pumitepa can benefit from community-based participatory research (CBPR). CBPR involves community members in the research process, ensuring that the research is culturally relevant and addressing the community's needs. This approach can be particularly beneficial in the context of medical research (H. Castleden & T. Garvin, 2008).
properties
CAS RN |
42061-52-9 |
|---|---|
Product Name |
Pumitepa |
Molecular Formula |
C12H19N8OP |
Molecular Weight |
322.31 g/mol |
IUPAC Name |
6-N-[bis(aziridin-1-yl)phosphoryl]-2-N,2-N,7-trimethylpurine-2,6-diamine |
InChI |
InChI=1S/C12H19N8OP/c1-17(2)12-14-10-9(18(3)8-13-10)11(15-12)16-22(21,19-4-5-19)20-6-7-20/h8H,4-7H2,1-3H3,(H,14,15,16,21) |
InChI Key |
KAEVHZSIYLATMK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |
synonyms |
2-dimethylamino-6-diethyleneiminophosphamido-7-methylpurine fopurin phopurinum pumitepa pumitepa, 32P-labeled |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



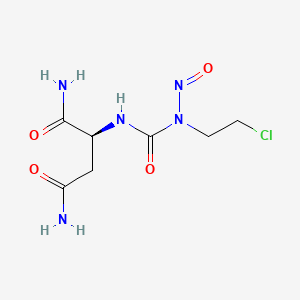

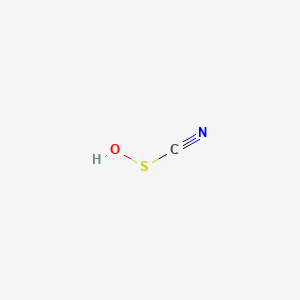
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)
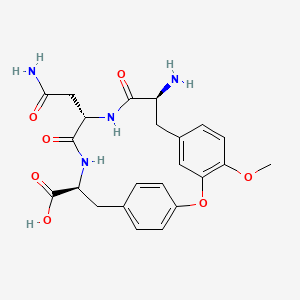
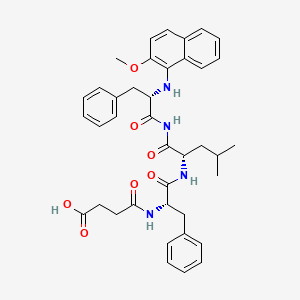
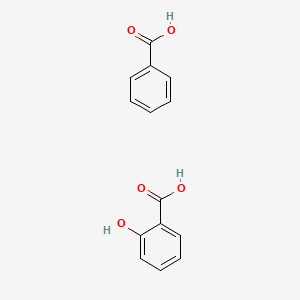

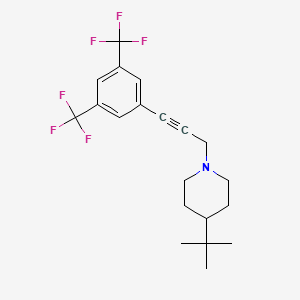
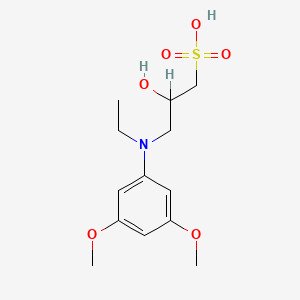
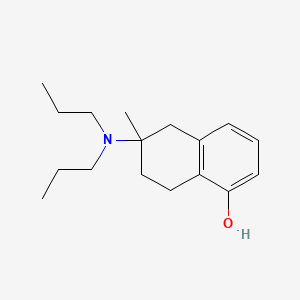
![1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1210471.png)
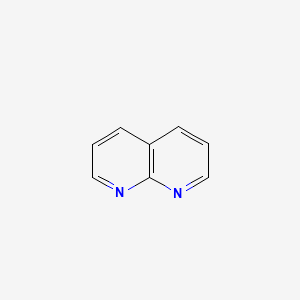
![Acido ursulcolico [Italian]](/img/structure/B1210475.png)